2-Azahypoxanthine Sodium Salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

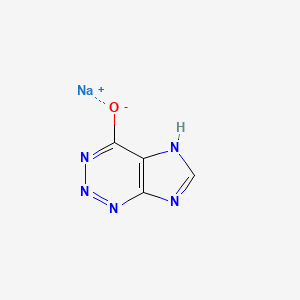

IUPAC Name |

sodium;5H-imidazo[4,5-d]triazin-4-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N5O.Na/c10-4-2-3(6-1-5-2)7-9-8-4;/h1H,(H2,5,6,7,8,10);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBYVSIZRFNAOM-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NN=N2)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N5NaO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Azahypoxanthine Sodium Salt: From Fungal Metabolite to Multifaceted Research Tool

Abstract

This technical guide provides an in-depth exploration of 2-Azahypoxanthine Sodium Salt (AHX-Na), a compound of significant interest across diverse scientific disciplines. Initially identified as a naturally occurring purine analog produced by the fairy ring-forming fungus Lepista sordida, 2-Azahypoxanthine (AHX) has been recognized as a novel plant growth regulator.[1] Its unique 1,2,3-triazine moiety, a rare feature in natural products, originates from a biosynthetic pathway involving reactive nitrogen species.[2] Beyond its role in phytobiology, AHX is clinically relevant as a major degradation product of the chemotherapeutic agent dacarbazine, where it may be associated with adverse effects.[3][4] The sodium salt form is the prevalent modality for research due to enhanced stability and solubility, critical for reliable experimental outcomes. This guide will dissect the foundational chemistry, biological origins, mechanisms of action, and key applications of AHX-Na, providing researchers, scientists, and drug development professionals with detailed protocols and field-proven insights to effectively harness its potential.

Part 1: Foundational Chemistry & Physicochemical Properties

Introduction to the Azahypoxanthine Scaffold

2-Azahypoxanthine belongs to the family of azapurines, which are purine analogs where a carbon atom in the ring system is replaced by a nitrogen atom. This substitution significantly alters the molecule's electronic distribution, hydrogen bonding capabilities, and metabolic stability, making it a compelling scaffold for biological investigation. The core structure is an imidazo[4,5-d][3][5][6]triazine ring system. This nitrogen-rich heterocycle is the foundation for its diverse biological activities, from mimicking natural purines in metabolic pathways to interacting with specific enzyme active sites.

Chemical Identity of this compound

The sodium salt is the most common commercially available form, providing improved handling and formulation characteristics over its free acid counterpart.[3][7][8][9] Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | sodium;7H-imidazo[4,5-d]triazin-4-olate | [7][10] |

| Synonyms | 3,7-Dihydro-4H-imidazo[4,5-d]-1,2,3-triazin-4-one Sodium Salt; AHX sodium salt; NSC 22419 Sodium Salt; Dacarbazine EP Impurity A; Temozolomide EP Impurity E | [3][4] |

| CAS Number | 1797817-35-6 | [3][4][8][9] |

| Molecular Formula | C₄H₂N₅NaO | [3] |

| Molecular Weight | 159.08 g/mol | [3][9] |

| Appearance | Solid (Neat) | [3] |

| Stability | Hygroscopic | [3] |

| Free Acid CAS | 4656-86-4 | [7][10] |

The Significance of the Sodium Salt Form in Research Applications

In drug development and research, converting an active pharmaceutical ingredient (API) into a salt form is a fundamental strategy to optimize its properties.[11] Approximately 50% of all drugs are administered as salts to overcome suboptimal characteristics of the parent molecule.[11]

-

Rationale for Salt Formation: The primary driver for creating a salt is to improve aqueous solubility and dissolution rate, which are often rate-limiting steps for bioavailability.[12][13] For weakly acidic compounds like 2-azahypoxanthine, forming a salt with a strong base (e.g., NaOH) creates a species that is more readily solvated in aqueous media.

-

Causality in Experimental Design: The choice of AHX-Na over the free acid is a deliberate experimental decision to ensure consistency and reproducibility. The hygroscopic nature of the salt necessitates storage in a desiccated environment, but its enhanced solubility ensures complete dissolution in aqueous buffers for bioassays, preventing the formation of micro-precipitates that could confound results.[3] This is a self-validating aspect of protocol design; using the salt form minimizes variability in compound concentration between experiments.

Part 2: Biological Origins and Biosynthetic Pathway

Discovery: The "Fairy Chemical" from Lepista sordida

The term "fairy ring" describes the phenomenon of lush grass growth in a circular pattern, a piece of folklore explained by modern science. In 2010, 2-azahypoxanthine (AHX) was identified as the causative agent, or "fairy," isolated from the fungus Lepista sordida.[14] This discovery positioned AHX as a novel plant growth hormone, a class of compounds now known as "Fairy Chemicals" (FCs).[1] Subsequent research has shown that AHX and its metabolites are endogenously present in numerous plants, suggesting a conserved biological role.[14]

The Biosynthetic Pathway: From AICAR to AHX

The unique 1,2,3-triazine ring of AHX pointed researchers toward a novel biosynthetic route. The structure suggested 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), an intermediate in de novo purine synthesis, as a likely precursor.[14] Feeding experiments with L. sordida confirmed this hypothesis, showing that the consumption of supplied AICAR directly correlated with the accumulation of AHX.[14]

The key transformation involves the formation of the N-N-N triazine moiety. This is accomplished through the action of reactive nitrogen species (RNS) that are derived from nitric oxide (NO), a product of nitric oxide synthase (NOS).[2] This enzymatic process represents a fascinating intersection of purine metabolism and reactive nitrogen chemistry.

Caption: Biosynthesis of 2-Azahypoxanthine (AHX) from AICAR in Lepista sordida.

Protocol: Isolation and Quantification of 2-Azahypoxanthine from Fungal Cultures

This protocol outlines a robust method for extracting and quantifying AHX from liquid cultures of L. sordida, adaptable for other fungal species.

I. Materials & Reagents

-

L. sordida mycelial culture

-

Potato Dextrose Broth (PDB), sterile

-

This compound standard (for calibration curve)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic Acid (for mobile phase)

-

0.22 µm Syringe Filters (PTFE)

-

Liquid nitrogen

II. Step-by-Step Methodology

-

Culturing: Inoculate 100 mL of sterile PDB with a 1 cm² plug of L. sordida mycelia. Incubate at 25°C with shaking (120 rpm) for 14-21 days.

-

Expertise Note: The incubation period is critical for sufficient secondary metabolite production. Monitor culture growth and pigment formation as indicators of metabolic activity.

-

-

Harvesting & Extraction:

-

Separate the mycelia from the culture broth by vacuum filtration.

-

Freeze the mycelia in liquid nitrogen and grind to a fine powder using a mortar and pestle. This ensures efficient cell lysis.

-

Extract the powdered mycelia with 80% methanol (10 mL per gram of tissue) by sonicating for 30 minutes.

-

Centrifuge the extract at 10,000 x g for 15 minutes to pellet cellular debris.

-

-

Sample Preparation:

-

Filter the supernatant (from both the culture broth and the mycelial extract) through a 0.22 µm syringe filter prior to HPLC analysis. This is a crucial self-validating step to protect the HPLC column from particulates and prevent system blockages.

-

-

HPLC Analysis:

-

System: HPLC with UV-Vis Detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Methanol with 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor absorbance at 235 nm and 254 nm.[1]

-

Injection Volume: 10 µL.

-

-

Quantification:

-

Prepare a standard curve using serial dilutions of the this compound standard (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Calculate the concentration of AHX in the samples by comparing the peak area to the standard curve.

-

Part 3: Mechanism of Action & Biological Activities

As a Plant Growth Regulator

In plants, AHX acts as a signaling molecule that promotes growth.[1][5] Upon absorption, it is metabolized into 2-aza-8-oxohypoxanthine (AOH), which is also biologically active.[5][14][15] To regulate the potent effects of these compounds, plants further convert both AHX and AOH into inactive N-glucosides, effectively sequestering them.[16] This metabolic inactivation is a common plant strategy for hormone homeostasis.

Caption: Metabolic pathway of AHX in plants leading to regulation and inactivation.

As a Xenobiotic Metabolite: The Dacarbazine Connection

In a clinical context, AHX is known as a primary degradation product of the alkylating agent Dacarbazine, a drug used to treat melanoma and Hodgkin's lymphoma.[3][4] The formation of AHX from Dacarbazine can occur in vivo and is thought to contribute to some of the drug's adverse effects.[3] Therefore, this compound serves as an essential analytical reference standard in pharmaceutical quality control and toxicology studies to monitor the stability and degradation profile of Dacarbazine.

Potential as an Enzyme Inhibitor: Targeting Xanthine Oxidase

Xanthine oxidase (XO) is a key enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[17] Overproduction of uric acid leads to hyperuricemia and gout. Research has shown that derivatives of the related 8-azahypoxanthine scaffold can act as inhibitors of xanthine oxidase.[6] Specifically, 2-n-alkyl-8-azahypoxanthines demonstrated that inhibitory activity was dependent on the length of the alkyl chain, suggesting a specific interaction within a hydrophobic pocket of the enzyme's active site.[6] This indicates that the 2-azahypoxanthine core could be a valuable starting point for designing novel XO inhibitors. The likely mechanism is competitive inhibition, where the inhibitor molecule resembles the substrate (hypoxanthine) and competes for binding to the active site.

Caption: Mechanism of competitive inhibition at the Xanthine Oxidase active site.

Part 4: Applications in Research & Development

-

Agricultural Research: As a confirmed plant growth promoter, AHX is a valuable tool for dissecting the signaling pathways that govern plant development. Its study can lead to novel bio-stimulants for enhancing crop yield.[5]

-

Pharmaceutical Sciences: AHX-Na is a mandatory reference standard for any laboratory working with Dacarbazine or Temozolomide. It is used to validate analytical methods for stability testing, impurity profiling, and pharmacokinetic studies.[4]

-

Dermatological & Cosmetic Science: The metabolite AOH has been demonstrated to be safe for topical use and may improve skin barrier function.[5][15] This opens avenues for its inclusion in advanced cosmetic formulations as a functional ingredient.

-

Drug Discovery: The azapurine scaffold is a promising starting point for medicinal chemistry campaigns. Its potential as a xanthine oxidase inhibitor suggests it could be developed for treating gout.[6] Furthermore, the cytotoxicity of its nucleoside derivatives hints at potential applications in oncology, though this requires further investigation.[18]

Part 5: Analytical & Handling Protocols

Protocol: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is designed as a self-validating system for the routine quantification of AHX-Na.

I. System Suitability

-

Before sample analysis, perform five replicate injections of a known standard (e.g., 10 µg/mL).

-

Acceptance Criteria: The relative standard deviation (RSD) of the peak area and retention time should be ≤ 2.0%. The theoretical plates for the AHX peak should be > 2000, and the tailing factor should be between 0.9 and 1.5.

-

Trustworthiness: Meeting these criteria ensures the HPLC system is performing optimally and that the generated data is reliable and reproducible.

-

II. Methodology

-

Standard & Sample Preparation:

-

Accurately weigh and dissolve AHX-Na in the mobile phase A to prepare a 1 mg/mL stock solution.

-

Prepare calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock.

-

Prepare unknown samples by dissolving them in mobile phase A to an expected concentration within the calibration range. Filter all solutions through a 0.22 µm filter.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 20 mM Ammonium Acetate, pH 5.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0-2 min (2% B), 2-15 min (2-50% B), 15-17 min (50-95% B), 17-20 min (95% B), 20-21 min (95-2% B), 21-25 min (2% B).

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 235 nm.

-

Injection Volume: 5 µL.

-

-

Data Analysis:

-

Construct a linear regression calibration curve (Peak Area vs. Concentration). The correlation coefficient (r²) must be ≥ 0.999.

-

Quantify AHX in unknown samples using the regression equation.

-

Spectroscopic Characterization

| Technique | Key Characteristic Features | Source(s) |

| Mass Spectrometry (MS) | Confirms the molecular weight of the free acid at 137.10 g/mol . | [1] |

| UV-Vis Spectroscopy | Exhibits a zero-order absorption maximum at approximately 235 nm in aqueous solution. | [1] |

| Infrared (IR) Spectroscopy | Provides information on functional groups, including N-H, C=O, and C=N stretching vibrations characteristic of the heterocyclic ring system. | [1] |

| Nuclear Magnetic Resonance (¹H NMR) | The spectrum is characterized by the disappearance of precursor amine protons and the appearance of the unique triazinone ring proton signal. | [1] |

Safety, Handling, and Storage

-

Hazard Classification: The free acid monohydrate form is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[19] Users should assume the sodium salt carries similar risks.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[19][20]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[19]

-

Storage: this compound is hygroscopic.[3] Store in a tightly sealed container in a cool, dry, and well-ventilated place. Use of a desiccator is highly recommended to maintain product integrity and ensure accurate weighing for experiments.

Part 6: Conclusion & Future Directions

This compound is a molecule that bridges multiple scientific fields. From its ecological role as a fungal signaling agent to its clinical importance as a drug metabolite, its utility in the laboratory is clear. The foundational knowledge of its chemistry, biosynthesis, and biological activity provides a robust platform for future research. Key future directions include:

-

Medicinal Chemistry: Elucidating the structure-activity relationship (SAR) for xanthine oxidase inhibition to develop more potent and selective inhibitors for gout.

-

Oncology: Investigating the cytotoxic mechanisms of AHX nucleosides and their potential as novel anti-cancer agents.

-

Agricultural Science: Field trials to assess the efficacy of AHX and its more stable analogs as commercial biostimulants to enhance crop productivity.

-

Cosmeceuticals: Clinical studies to validate the efficacy of its metabolite, AOH, in improving skin health and barrier function for commercial applications.

This guide provides the technical framework and authoritative grounding for scientists to confidently and effectively incorporate this versatile compound into their research and development workflows.

Part 7: References

-

Aoshima, H., Hyodo, S., Ibuki, R., Wu, J., Choi, J. -H., & Kawagishi, H. (2020). Safety evaluation of 2-aza-8-oxohypoxanthine by in vitro skin sensitization and human tests. Journal of Toxicological Sciences, 45(11), 695-703. Retrieved from [Link]

-

Biagi, G., Giorgi, I., Livi, O., Scartoni, V., & Lucacchini, A. (1989). Xanthine oxidase inhibition: effect of an N-alkyl substituent on C-2 of the nucleus of 8-azahypoxanthine. Il Farmaco, 44(9), 843-849. Retrieved from [Link]

-

Veeprho. (n.d.). This compound. Retrieved from [Link]

-

Montgomery, J. A., Laseter, A. G., Shortnacy, A. T., Clayton, S. J., & Thomas, H. J. (1975). Nucleosides of 2-azapurines. 7 H-Imidazo[4,5-d]-1,2,3-triazines. 2. Journal of Medicinal Chemistry, 18(6), 564–567. Retrieved from [Link]

-

Suzuki, T., et al. (2022). 1,2,3-Triazine formation mechanism of the fairy chemical 2-azahypoxanthine in the fairy ring-forming fungus Lepista sordida. Organic & Biomolecular Chemistry, 20(13), 2636-2642. Retrieved from [Link]

-

Suzuki, T., et al. (2022). 1,2,3-Triazine formation mechanism of the fairy chemical 2-azahypoxanthine in the fairy ring-forming fungus Lepista sordida. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Biagi, G., Giorgi, I., Livi, O., Scartoni, V., & Lucacchini, A. (2001). 2-Alkyloxyalkylthiohypoxanthines as new potent inhibitors of xanthine oxidase. Il Farmaco, 56(11), 809-813. Retrieved from [Link]

-

Kumar, L., & Singh, S. (2008). Salt Selection in Drug Development. Pharmaceutical Technology, 32(5). Retrieved from [Link]

-

Fagerberg, J. H., et al. (2018). A case study where pharmaceutical salts were used to address the issue of low in vivo exposure. Drug Development and Industrial Pharmacy, 44(12), 2031-2039. Retrieved from [Link]

-

Aoshima, H., et al. (2020). The Potential of 2-aza-8-Oxohypoxanthine as a Cosmetic Ingredient. ResearchGate. Retrieved from [Link]

-

Zhang, S., et al. (2023). A Novel Supramolecular Salt of Hypoxanthine with Maleic Acid as a Potential Weight-Loss Drug. Molecules, 28(19), 6825. Retrieved from [Link]

-

Suzuki, T., et al. (2016). The biosynthetic pathway of 2-azahypoxanthine in fairy-ring forming fungus. Scientific Reports, 6, 39087. Retrieved from [Link]

-

Choi, J. H., et al. (2018). N-Glucosides of Fairy Chemicals, 2-Azahypoxanthine and 2-Aza-8-oxohypoxanthine, in Rice. Organic Letters, 20(1), 312–314. Retrieved from [Link]

-

D'Ambrosio, K., et al. (2023). Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. Antioxidants, 12(4), 825. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1,2,3-Triazine formation mechanism of the fairy chemical 2-azahypoxanthine in the fairy ring-forming fungus Lepista sordida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. veeprho.com [veeprho.com]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Xanthine oxidase inhibition: effect of an N-alkyl substituent on C-2 of the nucleus of 8-azahypoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. scbt.com [scbt.com]

- 9. a2bchem.com [a2bchem.com]

- 10. This compound | LGC Standards [lgcstandards.com]

- 11. pharmtech.com [pharmtech.com]

- 12. A case study where pharmaceutical salts were used to address the issue of low in vivo exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The biosynthetic pathway of 2-azahypoxanthine in fairy-ring forming fungus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. N-Glucosides of Fairy Chemicals, 2-Azahypoxanthine and 2-Aza-8-oxohypoxanthine, in Rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Nucleosides of 2-azapurines. 7 H-Imidazo[4,5-d]-1,2,3-triazines. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pharmacopoeia.com [pharmacopoeia.com]

- 20. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to 2-Azahypoxanthine Sodium Salt: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 2-Azahypoxanthine Sodium Salt, a compound of significant interest to researchers in medicinal chemistry, drug development, and plant sciences. From its fundamental chemical structure to its biological activities and relevant experimental protocols, this document synthesizes critical information to facilitate advanced research and application.

Introduction: A Molecule with Diverse Roles

2-Azahypoxanthine (AHX), also known by its systematic name 3,7-Dihydro-4H-imidazo[4,5-d]-1,2,3-triazin-4-one, is a purine analogue that has garnered attention for its multifaceted biological activities.[1][2] While it is a known major degradation product of the chemotherapeutic agent dacarbazine, its significance extends beyond being a mere metabolite.[3][4] Naturally occurring, AHX has been identified as a "fairy chemical," a novel plant growth hormone isolated from the fairy ring-forming fungus Lepista sordida, and is endogenously produced in a variety of plants.[5][6] Furthermore, its structural similarity to hypoxanthine has led to investigations into its role as an enzyme inhibitor, particularly of xanthine oxidase, a key enzyme in purine metabolism.[7][8] The sodium salt of 2-Azahypoxanthine is often utilized in research for its improved solubility.

Chemical Structure and Physicochemical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental for its application in research and development.

Core Chemical Identity

| Property | Value | Source(s) |

| IUPAC Name | sodium;7H-imidazo[4,5-d]triazin-4-olate | [9] |

| Synonyms | 3,7-Dihydro-4H-imidazo[4,5-d]-1,2,3-triazin-4-one Sodium Salt, AHX sodium salt, Dacarbazine EP Impurity A | [4][10][11] |

| CAS Number | 1797817-35-6 | [10] |

| Molecular Formula | C₄H₂N₅NaO | [4] |

| Molecular Weight | 159.08 g/mol | [4] |

| Free Acid CAS | 4656-86-4 | [9] |

| Free Acid Mol. Wt. | 137.10 g/mol | [2] |

Structural Elucidation and Tautomerism

The core of 2-Azahypoxanthine is an imidazo[4,5-d][1][12]triazin-4-one ring system. As with many heterocyclic compounds, 2-Azahypoxanthine can exist in different tautomeric forms. Quantum-mechanical computations have been employed to study the tautomerism of 2-Azahypoxanthine, revealing the relative stability of different forms in the gas phase and in aqueous solution. This tautomeric preference is crucial as it can significantly influence the molecule's ability to bind to and interact with biological targets such as enzymes.[1] The recognition and binding of 2-Azahypoxanthine to the active site of xanthine oxidase, for instance, is dependent on its tautomeric state.[1]

Physicochemical Data

While comprehensive data for the sodium salt is not widely published, the following information has been collated for the free acid and general characteristics of the salt.

| Property | Value/Information | Source(s) |

| Appearance | White to off-white solid | General |

| Solubility | Soluble in Methanol. Salts of organic compounds may have limited solubility in non-polar solvents like DMSO. | [13] |

| Stability | Hygroscopic | [4] |

| pKa | Data not available in searched literature. | |

| Melting Point | Data not available in searched literature. |

Spectroscopic Profile

Spectroscopic analysis is essential for the confirmation of the structure and purity of 2-Azahypoxanthine.

-

Mass Spectrometry (MS): Confirms the molecular weight of the free acid at 137.10 g/mol .[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are critical for elucidating the detailed structure. The disappearance of the amine (NH₂) protons of the precursor 5-aminoimidazole-4-carboxamide (AICA) and the appearance of the triazinone single hydrogen are characteristic features in the ¹H NMR spectrum of 2-Azahypoxanthine.[5]

Synthesis and Biosynthesis

Chemical Synthesis

A practical, large-scale synthesis of 2-Azahypoxanthine has been developed, which is crucial for its availability for research and potential applications.[10][14] The synthesis typically starts from 5-aminoimidazole-4-carboxamide (AICA), an intermediate in the purine metabolic pathway.[14]

Protocol for the Synthesis of 2-Azahypoxanthine from AICA:

-

Diazotization: 5-Aminoimidazole-4-carboxamide hydrochloride is treated with sodium nitrite under acidic conditions (e.g., in hydrochloric acid) at low temperatures (e.g., 0 °C) to form the diazonium salt, which then cyclizes to the unstable intermediate, 4-diazo-4H-imidazole-5-carboxamide (DICA).[14]

-

Ring Closure: The crude DICA is then heated in a solvent such as methanol. This promotes the cyclization and formation of the 1,2,3-triazine ring, yielding 2-Azahypoxanthine.[14]

-

Purification: The resulting 2-Azahypoxanthine can be purified by filtration and washing.

Biosynthesis

In the fungus Lepista sordida, 2-Azahypoxanthine is biosynthesized from 5-aminoimidazole-4-carboxamide (AICA), indicating a diversion from the purine metabolic pathway.[12] The formation of the unique 1,2,3-triazine ring involves reactive nitrogen species derived from nitric oxide, which is produced by nitric oxide synthase (NOS).[15]

Biological Activity and Applications

Xanthine Oxidase Inhibition

Xanthine oxidase is a key enzyme in the purine catabolism pathway, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[16][17] Overproduction of uric acid leads to hyperuricemia, a condition associated with gout.[16] Therefore, inhibitors of xanthine oxidase are important therapeutic targets.[17] 2-Azahypoxanthine, as a structural analog of hypoxanthine, has been investigated as a xanthine oxidase inhibitor.[7] The inhibitory activity is dependent on the molecular structure, and derivatives of 8-azapurines have been synthesized and studied for their interaction with this enzyme.[7]

Mechanism of Xanthine Oxidase Inhibition:

The inhibition of xanthine oxidase can occur through competitive or non-competitive mechanisms.[16] Competitive inhibitors bind to the active site of the enzyme, preventing the substrate from binding.[16] Non-competitive inhibitors bind to a different site, altering the enzyme's conformation and reducing its activity.[16] The specific kinetic parameters (e.g., IC₅₀ value) and the mode of inhibition for 2-Azahypoxanthine require further detailed investigation to be definitively established from the currently available literature.

Plant Growth Regulation

2-Azahypoxanthine and its metabolite, 2-aza-8-oxohypoxanthine (AOH), are recognized as a novel class of plant hormones termed "Fairy Chemicals".[5] They have been shown to promote the growth of various plants, including turfgrass and major crops like rice and wheat, leading to increased yields in experimental settings.[5] The mechanism of action appears to be independent of known plant hormones.[18] Studies have shown that AHX and AOH can regulate carotenoid accumulation in citrus juice sacs, suggesting an influence on metabolic pathways at the transcriptional level.[19]

Degradation Product of Dacarbazine

Dacarbazine is an anticancer drug that is known to be unstable in aqueous solutions, particularly when exposed to light.[3] 2-Azahypoxanthine is the main degradation product of both hydrolysis and photolysis of dacarbazine.[3] The formation of 2-Azahypoxanthine is pH-dependent and is a critical consideration in the preparation and administration of dacarbazine formulations.[8]

Experimental Protocols

For researchers working with this compound, particularly in the context of its enzyme inhibitory activity, a standardized experimental protocol is essential.

In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric)

This protocol outlines a common method to determine the inhibitory effect of a compound on xanthine oxidase activity by measuring the formation of uric acid.

Materials:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine (substrate)

-

This compound (test compound)

-

Allopurinol (positive control)

-

Potassium Phosphate Buffer (e.g., 50-100 mM, pH 7.5)

-

Dimethyl Sulfoxide (DMSO) for dissolving compounds

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at ~295 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of xanthine in the phosphate buffer.

-

Prepare a stock solution of xanthine oxidase in the phosphate buffer. Keep on ice.

-

Prepare a stock solution of this compound and allopurinol in DMSO. Further dilutions can be made in the phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank: Add buffer and the highest concentration of the test compound solvent (e.g., DMSO).

-

Control (No Inhibitor): Add buffer, xanthine oxidase solution, and the solvent vehicle.

-

Test: Add buffer, xanthine oxidase solution, and varying concentrations of this compound.

-

Positive Control: Add buffer, xanthine oxidase solution, and varying concentrations of allopurinol.

-

-

Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes).

-

Reaction Initiation: Start the reaction by adding the xanthine solution to all wells.

-

Measurement: Immediately begin measuring the increase in absorbance at 295 nm at regular intervals for a set period (e.g., 5-10 minutes) using the microplate reader in kinetic mode.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition).

-

Conclusion and Future Perspectives

This compound is a versatile molecule with established roles as a significant metabolite, a novel plant growth regulator, and a potential enzyme inhibitor. Its unique chemical structure and diverse biological activities make it a compelling subject for further research. For scientists in drug discovery, a more detailed elucidation of its xanthine oxidase inhibition kinetics and mechanism of action could pave the way for the development of new therapeutics for hyperuricemia and related disorders. In the field of agricultural science, further exploration of its plant growth-promoting effects and the underlying signaling pathways could lead to innovative approaches to enhance crop yields. The continued study of this compound is likely to uncover new applications and deepen our understanding of purine analog chemistry and biology.

References

- Hernández, B., Orozco, M., & Luque, F. J. (1997). Role of tautomerism of 2-azaadenine and 2-azahypoxanthine in substrate recognition by xanthine oxidase. Journal of Computer-Aided Molecular Design, 11(2), 153–162.

- Choi, J. H., et al. (2020). Biosynthesis of the Fairy Chemicals, 2-Azahypoxanthine and Imidazole-4-carboxamide, in the Fairy Ring-Forming Fungus Lepista sordida.

- Shetty, B., & Kelleher, K. (1992). Degradation of dacarbazine in aqueous solution. Journal of Pharmaceutical and Biomedical Analysis, 10(9), 675–683.

- Choi, J. H., et al. (2014). The Source of “Fairy Rings”: 2-Azahypoxanthine and its Metabolite Found in a Novel Purine Metabolic Pathway in Plants.

- Bahrpeyma, S., Hemmateenejad, B., & Javidnia, K. (2015). Photo-degradation study of dacarbazine by spectrophotometric–chemometrics and HPLC methods. RSC Advances, 5(105), 86267-86275.

- Ikeuchi, K., et al. (2014). Practical synthesis of natural plant-growth regulator 2-azahypoxanthine, its derivatives, and biotin-labeled probes. Organic & Biomolecular Chemistry, 12(3), 438-441.

- Choi, J. H., et al. (2015). Fairy Chemicals, 2-Azahypoxanthine and 2-Aza-8-oxohypoxanthine, Regulate Carotenoid Accumulation in Citrus Juice Sacs in Vitro. Journal of Agricultural and Food Chemistry, 63(34), 7578–7583.

-

Patsnap Synapse. (2024). What are Xanthine oxidase inhibitors and how do they work? Retrieved from [Link]

- Ito, A., et al. (2022). 1,2,3-Triazine formation mechanism of the fairy chemical 2-azahypoxanthine in the fairy ring-forming fungus Lepista sordida. Organic & Biomolecular Chemistry, 20(15), 3164-3171.

-

ResearchGate. (n.d.). Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically. Retrieved from [Link]

- Oliveira, A. S., et al. (2024). Highly Soluble Dacarbazine Multicomponent Crystals Less Prone to Photodegradation. Molecular Pharmaceutics, 21(7), 2939-2951.

- Biagi, G., Giorgi, I., Livi, O., Scartoni, V., & Lucacchini, A. (1989). Xanthine oxidase inhibition: effect of an N-alkyl substituent on C-2 of the nucleus of 8-azahypoxanthine. Il Farmaco, 44(9), 843–849.

- El-Gindy, A., Emara, S., & Mostafa, A. (2021). Validated spectral manipulations for determination of an anti-neoplastic drug and its related impurities including its hazardous. RSC Advances, 11(35), 21544-21554.

- Al-Achi, A., & Greenwood, R. (1993). Photodegradation of dacarbazine catalyzed by vitamin B2 and flavin adenine dinucleotide under visible-light irradiation. Journal of Pharmaceutical Sciences, 82(11), 1153-1157.

- Rauf, A., et al. (2022). Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials. Future Medicinal Chemistry, 14(20), 1531-1554.

- Asakawa, T., et al. (2015). Fairy Chemicals, 2-Azahypoxanthine and 2-Aza-8-oxohypoxanthine, Regulate Carotenoid Accumulation in Citrus Juice Sacs in Vitro. Journal of Agricultural and Food Chemistry, 63(34), 7578-7583.

-

Veeprho. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR data for compounds 1 and 2. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000157). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000157). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

ResearchGate. (2021). Solubility of drugs in ethanol and dmso. Retrieved from [Link]

-

S.T. Japan Europe GmbH. (n.d.). ATR-FTIR Spectra Databases. Retrieved from [Link]

-

ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of the [Cu(THP)2(H2O)2(Cl)2] nanocomplex. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR transmittance spectra of the as-synthesized samples: TGD (blue.... Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | LGC Standards [lgcstandards.com]

- 10. scbt.com [scbt.com]

- 11. veeprho.com [veeprho.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. What are Xanthine oxidase modulators and how do they work? [synapse.patsnap.com]

- 17. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Core Mechanism of Action of 2-Azahypoxanthine Sodium Salt

Abstract

2-Azahypoxanthine (AHX), a purine analogue, has garnered interest for its diverse biological activities, notably as a plant growth hormone and as a metabolite of the chemotherapeutic agent dacarbazine.[1][2] Despite its known presence in biological systems, a definitive pharmacological mechanism of action in the context of drug development remains an area of active investigation. This technical guide provides a comprehensive exploration of the hypothesized mechanisms of action of 2-Azahypoxanthine Sodium Salt, drawing upon its structural similarity to other purine antimetabolites like 8-azaguanine.[3][4] We present a scientifically grounded framework for researchers, scientists, and drug development professionals, detailing the most probable molecular interactions and providing robust experimental protocols for their validation. This guide is designed to serve as a foundational resource for elucidating the therapeutic potential of this intriguing molecule.

Introduction to 2-Azahypoxanthine: A Molecule of Dual Identity

2-Azahypoxanthine (AHX) is a fascinating purine analog with a dual identity. In the realm of botany, it is recognized as a novel plant hormone responsible for the "fairy ring" phenomenon, where it stimulates robust grass growth.[1] This activity is attributed to its discovery as a secondary metabolite from the fungus Lepista sordida.[1][5] Conversely, in the field of pharmacology, AHX is identified as a major degradation product of the anticancer drug Dacarbazine and an impurity in Temozolomide preparations.[2]

Structurally, AHX is an analog of hypoxanthine, a naturally occurring purine base. This similarity is the cornerstone of its presumed biological activity in mammalian systems. Purine analogs are a well-established class of antimetabolites that exert their effects by interfering with the normal synthesis and function of nucleic acids.[6][7] Given this, it is highly probable that the mechanism of action of this compound involves its interaction with the intricate machinery of purine metabolism.

This guide will dissect the three most plausible mechanisms of action for AHX in a pharmacological context:

-

Antimetabolite Activity: Incorporation into nucleic acids, leading to cellular dysfunction.

-

Enzymatic Inhibition of the Purine Salvage Pathway: Targeting Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT).

-

Modulation of Purine Catabolism: Inhibition of Xanthine Oxidase (XO).

For each proposed mechanism, we will provide a detailed rationale and a corresponding set of experimental protocols to enable rigorous scientific inquiry.

Hypothesized Mechanism 1: Antimetabolite Activity via Nucleic Acid Incorporation

The most compelling hypothesis for the mechanism of action of AHX is its role as an antimetabolite, a path well-trodden by its structural cousin, 8-azaguanine.[3][4][8][9] This mechanism posits that AHX, after cellular uptake, is enzymatically converted into a fraudulent nucleotide. This altered nucleotide is then incorporated into growing RNA and possibly DNA chains, leading to a cascade of cytotoxic events.

The Underlying Rationale

The cytotoxicity of many purine analogs stems from their ability to be recognized by the cellular machinery responsible for nucleic acid synthesis.[7] 8-Azaguanine, for instance, is known to be incorporated into RNA, thereby disrupting protein synthesis and triggering cell death.[3][8][9] Given the structural similarity of AHX to hypoxanthine, it is logical to infer a similar metabolic fate. The introduction of a nitrogen atom at the 2-position of the purine ring likely does not preclude its recognition by the enzymes of the purine salvage pathway.

The proposed signaling pathway is as follows:

Caption: Proposed metabolic activation and cytotoxic pathway of 2-Azahypoxanthine.

Experimental Validation Protocol

To investigate this hypothesis, a series of cell-based assays are recommended.

2.2.1. Cell Viability and Cytotoxicity Assays

-

Objective: To determine the cytotoxic potential of this compound against a panel of cancer cell lines.

-

Methodology:

-

Seed cancer cell lines (e.g., MOLT-3, CEM, as used for 8-azaguanine studies) in 96-well plates.[3]

-

Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.

-

Assess cell viability using an MTT or CellTiter-Glo® luminescent assay.

-

Calculate the half-maximal inhibitory concentration (IC50) for each cell line and time point.

-

2.2.2. Nucleic Acid Incorporation Assay

-

Objective: To directly measure the incorporation of AHX into RNA and DNA.

-

Methodology:

-

Synthesize radiolabeled [³H]-2-Azahypoxanthine.

-

Incubate cells with [³H]-2-Azahypoxanthine for various time points.

-

Isolate total RNA and DNA from the treated cells.

-

Quantify the amount of radioactivity incorporated into the nucleic acid fractions using liquid scintillation counting.

-

2.2.3. Cell Cycle Analysis

-

Objective: To determine the effect of AHX on cell cycle progression.

-

Methodology:

-

Treat cells with AHX at its IC50 concentration for 24 and 48 hours.

-

Fix the cells and stain them with propidium iodide.

-

Analyze the cell cycle distribution by flow cytometry. An accumulation of cells in the S phase would suggest an inhibition of DNA synthesis.[6]

-

2.2.4. Western Blot Analysis for Apoptosis Markers

-

Objective: To confirm that cell death occurs via apoptosis.

-

Methodology:

-

Treat cells with AHX as described above.

-

Prepare cell lysates and perform SDS-PAGE.

-

Probe for key apoptosis markers such as cleaved caspase-3, cleaved PARP, and Bcl-2 family proteins.

-

The experimental workflow for validating the antimetabolite activity is depicted below:

Caption: Experimental workflow for validating the antimetabolite hypothesis.

Hypothesized Mechanism 2: Inhibition of the Purine Salvage Pathway via HGPRT

An alternative or complementary mechanism of action for AHX is the inhibition of key enzymes in the purine salvage pathway, most notably Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT).[10][11][12] This pathway is crucial for recycling purine bases to synthesize nucleotides, and its inhibition can lead to a depletion of the nucleotide pools necessary for DNA and RNA synthesis.[10]

The Underlying Rationale

HGPRT catalyzes the conversion of hypoxanthine and guanine to their respective mononucleotides, inosine monophosphate (IMP) and guanosine monophosphate (GMP).[11][12] As a hypoxanthine analog, AHX could act as a competitive inhibitor of HGPRT, binding to the active site but not undergoing the catalytic reaction, or acting as a poor substrate, thereby sequestering the enzyme.[10][11] This would disrupt the purine salvage pathway, forcing cells to rely on the more energy-intensive de novo synthesis pathway. In rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotides, this inhibition could be cytotoxic.[10]

The purine salvage pathway and the potential point of inhibition by AHX are illustrated below:

Caption: Inhibition of the purine salvage pathway by 2-Azahypoxanthine.

Experimental Validation Protocol

3.2.1. In Vitro HGPRT Enzyme Inhibition Assay

-

Objective: To determine if AHX directly inhibits the enzymatic activity of purified HGPRT.

-

Methodology:

-

Obtain purified recombinant human HGPRT.

-

Set up a reaction mixture containing a known concentration of HGPRT, its substrates ([¹⁴C]-hypoxanthine and phosphoribosyl pyrophosphate - PRPP), and varying concentrations of this compound.

-

Incubate the reaction and then stop it.

-

Separate the product, [¹⁴C]-IMP, from the unreacted substrate using thin-layer chromatography.

-

Quantify the amount of product formed and calculate the rate of reaction.

-

Determine the inhibition constant (Ki) of AHX for HGPRT.

-

3.2.2. Cellular Hypoxanthine Uptake and Conversion Assay

-

Objective: To assess the effect of AHX on HGPRT activity within intact cells.

-

Methodology:

-

Pre-incubate cells with varying concentrations of this compound.

-

Add [¹⁴C]-hypoxanthine to the cell culture medium.

-

After a defined incubation period, lyse the cells and analyze the intracellular metabolites by HPLC to quantify the amount of [¹⁴C]-hypoxanthine that has been converted to [¹⁴C]-IMP and other downstream nucleotides.

-

A decrease in the conversion of [¹⁴C]-hypoxanthine to its nucleotide derivatives in the presence of AHX would indicate inhibition of the purine salvage pathway.

-

The following table summarizes the expected outcomes for these experiments:

| Experiment | Parameter Measured | Expected Outcome if AHX is an HGPRT Inhibitor |

| In Vitro HGPRT Assay | Reaction Rate | Decreased with increasing AHX concentration |

| Ki | A measurable and potent Ki value | |

| Cellular Hypoxanthine Assay | [¹⁴C]-IMP levels | Decreased in AHX-treated cells |

Hypothesized Mechanism 3: Modulation of Purine Catabolism via Xanthine Oxidase Inhibition

A third potential mechanism of action for AHX is the inhibition of Xanthine Oxidase (XO), a key enzyme in the purine catabolism pathway.[13][14][15] This pathway is responsible for the breakdown of purines, and its dysregulation is implicated in conditions like gout.[15]

The Underlying Rationale

Xanthine Oxidase catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[13][14] Research on derivatives of 8-azahypoxanthine has already demonstrated their potential to inhibit XO.[16] Given that AHX is also a hypoxanthine analog, it is plausible that it could bind to the active site of XO and act as an inhibitor.[17] While this mechanism may not be directly cytotoxic, it could have significant therapeutic implications in diseases characterized by hyperuricemia.

The purine catabolism pathway and the potential point of inhibition by AHX are shown below:

Caption: Inhibition of purine catabolism by 2-Azahypoxanthine.

Experimental Validation Protocol

4.2.1. In Vitro Xanthine Oxidase Inhibition Assay

-

Objective: To determine if AHX directly inhibits the enzymatic activity of purified Xanthine Oxidase.

-

Methodology:

-

Use a commercially available Xanthine Oxidase assay kit.

-

The assay typically measures the production of uric acid or hydrogen peroxide, which can be detected spectrophotometrically.

-

Set up reactions with purified XO, its substrate (hypoxanthine or xanthine), and a range of concentrations of this compound.

-

Monitor the change in absorbance over time to determine the reaction rate.

-

Calculate the IC50 and Ki values for AHX inhibition of XO.

-

The following table presents a template for presenting the results of such an experiment:

| Inhibitor | Substrate | IC50 (µM) | Ki (µM) | Type of Inhibition |

| 2-Azahypoxanthine | Hypoxanthine | Experimental Value | Experimental Value | e.g., Competitive |

| Allopurinol (Control) | Hypoxanthine | Known Value | Known Value | Competitive |

Conclusion and Future Directions

This compound is a purine analog with significant, yet largely unexplored, pharmacological potential. Based on its chemical structure and the known mechanisms of related compounds, this guide has outlined three plausible mechanisms of action: antimetabolite activity through nucleic acid incorporation, inhibition of the purine salvage pathway via HGPRT, and modulation of purine catabolism through the inhibition of Xanthine Oxidase.

The experimental protocols detailed herein provide a clear and robust framework for researchers to systematically investigate these hypotheses. It is likely that the ultimate mechanism of action of 2-Azahypoxanthine is a composite of these effects, with the predominant mechanism being dependent on the specific cellular context and concentration of the compound.

Future research should focus on a multi-pronged approach, combining the in vitro and cell-based assays described with in vivo studies in animal models of cancer and hyperuricemia. Furthermore, structural biology studies, such as X-ray crystallography of AHX in complex with its target enzymes, will be invaluable in elucidating the precise molecular interactions. A thorough understanding of the mechanism of action of this compound will be instrumental in unlocking its full therapeutic potential.

References

-

Grokipedia. 8-Azaguanine. [Link]

-

Nelson, J. A., & Parks, R. E., Jr. (1972). Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. Cancer Research, 32(10), 2034–2041. [Link]

-

Nelson, J. A., & Parks, R. E., Jr. (1972). Mechanisms of Action of 6-Thioguanine, 6-Mercaptopurine, and 8-Azaguanine. Cancer Research, 32(10), 2034-2041. [Link]

-

Patsnap Synapse. What are HPRT1 inhibitors and how do they work? [Link]

-

Nishino, T., Okamoto, K., & Eger, B. T. (2014). Metabolic pathways of purine degradation in humans. Xanthine oxidoreductase (XOR) catalyzes the transformations of hypoxanthine to xanthine and xanthine to uric acid. ResearchGate. [Link]

-

Biagi, G., Giorgi, I., Livi, O., Scartoni, V., & Lucacchini, A. (1989). Xanthine oxidase inhibition: effect of an N-alkyl substituent on C-2 of the nucleus of 8-azahypoxanthine. Il Farmaco; edizione scientifica, 44(9), 843–849. [Link]

-

Cassera, M. B., Hazleton, K. Z., & Schramm, V. L. (2011). Inhibition and Mechanism of Plasmodium falciparum Hypoxanthine–Guanine–Xanthine Phosphoribosyltransferase. Journal of Biological Chemistry, 286(2), 1210-1218. [Link]

-

Xu, Y., & Grubmeyer, C. (1998). Kinetic Mechanism of Human Hypoxanthine−Guanine Phosphoribosyltransferase: Rapid Phosphoribosyl Transfer Chemistry. Biochemistry, 37(13), 4440–4449. [Link]

-

Li, S., et al. (2024). [Research advances on the metabolic pathways and functions mediated by plant xanthine dehydrogenase]. Sheng wu gong cheng xue bao = Chinese journal of biotechnology, 40(10), 4049–4062. [Link]

-

PubChem. 8-Azaguanine. [Link]

-

Catalyst University. (2015). Biochemistry | Purine Catabolism [Conversion of Hypoxanthine to Uric Acid]. YouTube. [Link]

-

Maiuolo, J., Oppedisano, F., Mollace, V., & Muscoli, C. (2016). New insights into purine metabolism in metabolic diseases: role of xanthine oxidoreductase activity. American Journal of Physiology-Endocrinology and Metabolism, 310(7), E535-E546. [Link]

-

Zolla, L., D'Alessandro, A., & Gevi, F. (2015). Hypoxia modulates the purine salvage pathway and decreases red blood cell and supernatant levels of hypoxanthine during refrigerated storage. Haematologica, 100(1), 43–51. [Link]

-

Asai, T., et al. (2022). 1,2,3-Triazine formation mechanism of the fairy chemical 2-azahypoxanthine in the fairy ring-forming fungus Lepista sordida. Organic & Biomolecular Chemistry, 20(13), 2636–2642. [Link]

-

Montgomery, J. A., & Thomas, H. J. (1974). Nucleosides of 2-azapurines. 7 H-Imidazo[4,5-d]-1,2,3-triazines. 2. Journal of Medicinal Chemistry, 17(1), 26–29. [Link]

-

Choi, J. H., et al. (2025). The Potential of 2-aza-8-Oxohypoxanthine as a Cosmetic Ingredient. ResearchGate. [Link]

-

Veeprho. This compound | CAS 1797817-35-6. [Link]

-

Sanna, M. L., et al. (2001). 2-Alkyloxyalkylthiohypoxanthines as new potent inhibitors of xanthine oxidase. Il Farmaco, 56(11), 809–813. [Link]

-

Kufe, D. W., Pollock, R. E., Weichselbaum, R. R., et al., editors. (2003). Purine Analogs. Holland-Frei Cancer Medicine. 6th edition. [Link]

-

Wikipedia. Purine analogue. [Link]

-

National Center for Biotechnology Information. 2-azahypoxanthine MeSH Supplementary Concept Data 2025. [Link]

-

Annunziato, G., et al. (2023). Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. Antioxidants, 12(4), 825. [Link]

-

Bunik, V. I., et al. (2021). Selective Inhibition of 2-Oxoglutarate and 2-Oxoadipate Dehydrogenases by the Phosphonate Analogs of Their 2-Oxo Acid Substrates. Frontiers in Molecular Biosciences, 7, 610188. [Link]

-

Taylor & Francis. Enzyme inhibition – Knowledge and References. [Link]

-

Fonseca-Correa, J. I., & Correa-Rotter, R. (2021). Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review. Frontiers in pharmacology, 12, 777861. [Link]

-

PubChem. 3,7-Dihydro-4H-imidazo(4,5-d)-1,2,3-triazin-4-one. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. veeprho.com [veeprho.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. grokipedia.com [grokipedia.com]

- 5. 1,2,3-Triazine formation mechanism of the fairy chemical 2-azahypoxanthine in the fairy ring-forming fungus Lepista sordida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Purine analogue - Wikipedia [en.wikipedia.org]

- 8. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. What are HPRT1 inhibitors and how do they work? [synapse.patsnap.com]

- 11. scbt.com [scbt.com]

- 12. HGPRT - Creative Enzymes [creative-enzymes.com]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Xanthine oxidase inhibition: effect of an N-alkyl substituent on C-2 of the nucleus of 8-azahypoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 2-Alkyloxyalkylthiohypoxanthines as new potent inhibitors of xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of 2-Azahypoxanthine in Fungi and Plants: A Technical Guide for Researchers

Abstract

2-Azahypoxanthine (AHX), a naturally occurring purine analogue, has garnered significant interest for its potent plant growth-regulating properties and its unique 1,2,3-triazine ring system. Initially discovered as a "fairy chemical" secreted by the fairy ring-forming fungus Lepista sordida, AHX and its derivatives are now known to be endogenously produced in a variety of plants. This technical guide provides an in-depth exploration of the biosynthetic pathways of 2-azahypoxanthine in both fungi and plants. We will delve into the key enzymatic steps, precursor molecules, and the critical role of reactive nitrogen species in the formation of this fascinating molecule. Furthermore, this guide will present detailed experimental protocols and methodologies for researchers and drug development professionals seeking to investigate and harness the therapeutic and agricultural potential of 2-azahypoxanthine.

Introduction: The Emergence of a Novel Bioregulator

2-Azahypoxanthine (AHX) is a purine analogue characterized by the substitution of a carbon atom with a nitrogen atom at the 2-position of the purine ring, forming an unusual 1,2,3-triazine moiety. This compound was first isolated from the culture broth of the fairy ring-forming fungus Lepista sordida and identified as a key molecule responsible for the enhanced plant growth observed in these natural phenomena.[1][2] Subsequent research has revealed that AHX and its metabolite, 2-aza-8-oxohypoxanthine (AOH), are also produced endogenously by a wide range of plants, suggesting a conserved and significant biological role.[2][3][4][5]

The unique biological activities of AHX, including its ability to promote plant growth and increase crop yields, have positioned it as a molecule of interest for agricultural applications.[2][6] Understanding its biosynthesis is paramount for harnessing its potential through biotechnological approaches. This guide will provide a comprehensive overview of the current knowledge on AHX biosynthesis in both the fungal and plant kingdoms.

The Fungal Biosynthetic Pathway of 2-Azahypoxanthine in Lepista sordida

The biosynthesis of AHX in L. sordida is intricately linked to the purine metabolic pathway, a fundamental process in all living organisms.[2][3][7][8][9] The carbon skeleton of AHX is derived from components of this pathway, with glycine being a key building block.[3]

The Precursor: 5-Aminoimidazole-4-carboxamide Ribonucleotide (AICAR)

The direct precursor for AHX biosynthesis has been identified as 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), an intermediate in the de novo purine biosynthesis pathway.[1][10][11] Feeding experiments with labeled AICAR in L. sordida cultures have demonstrated its conversion to and accumulation as AHX.[10][11]

The Unique 1,2,3-Triazine Ring Formation: A Role for Nitric Oxide Synthase and Reactive Nitrogen Species

The most remarkable feature of AHX is its 1,2,3-triazine ring, the formation of which requires the incorporation of three nitrogen atoms. Research has revealed that this process is mediated by nitric oxide synthase (NOS) and reactive nitrogen species (RNS).[1]

-

Nitric Oxide Synthase (NOS): L. sordida possesses multiple genes encoding for NOS.[1] These enzymes catalyze the production of nitric oxide (NO) from L-arginine.[1][12][13][14]

-

Reactive Nitrogen Species (RNS): The NO produced by NOS is a precursor to a variety of RNS. These highly reactive molecules are responsible for the diazotization of an amino group on a precursor derived from AICAR, leading to the formation of the unstable intermediate 4-diazo-4H-imidazole-5-carboxamide (DICA).[1] Intramolecular cyclization of DICA then yields the 1,2,3-triazine ring of AHX.[1]

Key Enzymes in the Fungal Pathway

Several enzymes of the purine salvage pathway play crucial roles in AHX biosynthesis in L. sordida:

-

Adenine Phosphoribosyltransferase (APRT): This enzyme is believed to be involved in the conversion of 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl 5'-monophosphate (AICAR) to 5-aminoimidazole-4-carboxamide (AICA).[2][4][15][16]

-

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT): Recombinant HGPRT from L. sordida has been shown to catalyze the reversible interconversion between 2-azahypoxanthine and its ribonucleotide, 2-azahypoxanthine-ribonucleotide.[3][17][18] This suggests a role for HGPRT in the final steps of AHX biosynthesis or its interconversion with a ribonucleotide precursor.[3][17][18]

Fungal Biosynthetic Pathway Diagram

Figure 1. Proposed biosynthetic pathway of 2-azahypoxanthine in Lepista sordida.

The Plant Biosynthetic Pathway of 2-Azahypoxanthine: A Conserved Mechanism

While the fungal pathway has been more extensively studied, evidence strongly suggests a similar biosynthetic route for AHX in plants. Plants have been shown to endogenously produce AHX and its metabolite AOH, and these compounds are considered part of a novel purine metabolic pathway.[2][3][5][6]

Evidence for a Purine-Derived Pathway in Plants

Similar to fungi, the biosynthesis of AHX in plants originates from the purine metabolic pathway. 5-aminoimidazole-4-carboxamide (AICA) has been identified as a precursor to AHX in plants.[3][5] This indicates that the core carbon-nitrogen skeleton of AHX is assembled through conserved metabolic routes.

The Role of Reactive Nitrogen Species in Plant Metabolism

Reactive nitrogen species (RNS) are well-established signaling molecules in plants, involved in a myriad of physiological processes, including growth, development, and stress responses.[1][2][11][18][19] The enzymatic machinery for producing nitric oxide, a key precursor to RNS, is present in plants, although plant nitric oxide synthases (NOS) are structurally different from their mammalian counterparts.[20][21][22][23] The presence of RNS-generating systems in plants provides a strong basis for a similar mechanism of 1,2,3-triazine ring formation as observed in fungi.

Uncovering the Plant-Specific Enzymes: A Research Frontier

While the general pathway appears conserved, the specific enzymes catalyzing the key steps in AHX biosynthesis in plants have yet to be fully characterized. Identifying the plant orthologs or functional analogs of the fungal NOS, APRT, and HGPRT involved in this pathway is a key area for future research. Transcriptomic analysis of Arabidopsis thaliana treated with AHX has shown changes in the expression of genes related to stress responses and hormone signaling, providing a starting point for identifying candidate genes.[5][10]

Plant Biosynthetic Pathway Diagram

Figure 2. Hypothesized biosynthetic pathway of 2-azahypoxanthine in plants.

Experimental Protocols for Studying 2-Azahypoxanthine Biosynthesis

The following section provides detailed, step-by-step methodologies for key experiments to investigate the biosynthesis of AHX in both fungi and plants.

Fungal Culture and Induction of AHX Biosynthesis

Objective: To cultivate L. sordida and induce the production of 2-azahypoxanthine for extraction and analysis.

Materials:

-

Lepista sordida culture

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Sterile flasks

-

Incubator shaker

Protocol:

-

Inoculate L. sordida mycelia onto PDA plates and incubate at 25°C in the dark until the mycelia cover the plate.

-

Aseptically transfer several agar plugs of actively growing mycelia into a flask containing 100 mL of sterile PDB.

-

Incubate the liquid culture at 25°C with shaking at 120 rpm for 2-3 weeks to allow for sufficient mycelial growth.

-

To induce AHX biosynthesis, supplement the culture with a sterile solution of L-arginine (final concentration 10 mM) as a precursor for NO synthesis.

-

Continue the incubation for an additional 5-7 days.

-

Harvest the culture broth by filtration through cheesecloth to separate the mycelia. The filtrate contains the secreted AHX.

Extraction and Quantification of 2-Azahypoxanthine

Objective: To extract and quantify AHX from fungal culture broth or plant tissues.

Materials:

-

Fungal culture filtrate or plant tissue

-

Liquid nitrogen

-

Mortar and pestle

-

Methanol

-

Centrifuge

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

AHX analytical standard

Protocol:

-

Fungal Broth: Acidify the culture filtrate to pH 3.0 with HCl.

-

Plant Tissue: Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle. Extract the powder with 80% methanol.

-

Centrifuge the extract to pellet debris.

-

Solid Phase Extraction: Condition a C18 SPE cartridge with methanol followed by acidified water (pH 3.0). Load the supernatant onto the cartridge. Wash the cartridge with acidified water. Elute the AHX with methanol.

-

Evaporate the methanol eluate to dryness under vacuum and redissolve the residue in a known volume of mobile phase for HPLC analysis.

-

HPLC Analysis: Inject the sample onto a C18 HPLC column. Use a mobile phase of acetonitrile and water with 0.1% formic acid. Monitor the elution at a wavelength of 260 nm.

-

Quantify the AHX concentration by comparing the peak area to a standard curve generated with the AHX analytical standard.

Nitric Oxide Synthase (NOS) Activity Assay

Objective: To measure the activity of NOS in fungal or plant protein extracts.

Materials:

-

Fungal mycelia or plant tissue

-

Extraction buffer (e.g., Tris-HCl with protease inhibitors)

-

Bradford reagent for protein quantification

-

NOS activity assay kit (colorimetric, based on the Griess reaction)[24][25]

-

L-arginine

-

NADPH

Protocol:

-

Homogenize fungal mycelia or plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at 4°C to obtain a crude protein extract (supernatant).

-

Determine the total protein concentration of the extract using the Bradford assay.

-

Set up the NOS assay reaction mixture according to the manufacturer's instructions. This typically includes the protein extract, L-arginine, NADPH, and other cofactors.

-

Incubate the reaction at the optimal temperature (e.g., 37°C for fungal NOS).

-

Stop the reaction and measure the amount of nitrite and nitrate produced using the Griess reagent. The absorbance is measured at 540 nm.

-

Calculate the NOS activity as the rate of NO production per unit of protein per unit of time.

Recombinant Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify recombinant enzymes (e.g., NOS, APRT, HGPRT) for in vitro characterization.

Materials:

-

cDNA from L. sordida or the plant of interest

-

Expression vector (e.g., pET vector for E. coli)

-

Competent E. coli cells (e.g., BL21(DE3))

-

IPTG for induction

-

Affinity chromatography column (e.g., Ni-NTA for His-tagged proteins)

Protocol:

-

Amplify the coding sequence of the target enzyme from cDNA using PCR with primers containing appropriate restriction sites.

-

Clone the PCR product into the expression vector.

-

Transform the recombinant plasmid into competent E. coli cells.

-

Grow the transformed cells in LB medium to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.

-

Harvest the cells by centrifugation and lyse them by sonication.

-

Clarify the lysate by centrifugation.

-

Purify the recombinant protein from the supernatant using affinity chromatography.

-

Analyze the purity of the protein by SDS-PAGE.

Gene Expression Analysis by RT-qPCR

Objective: To quantify the expression levels of genes involved in AHX biosynthesis.

Materials:

-

Fungal mycelia or plant tissue

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase

-

qPCR master mix with SYBR Green

-

Gene-specific primers

Protocol:

-

Extract total RNA from the biological samples using a suitable RNA extraction kit.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qPCR using the cDNA as a template, the qPCR master mix, and gene-specific primers for the target genes (e.g., NOS, APRT, HGPRT) and a reference gene for normalization.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression levels.

Summary and Future Directions

The biosynthesis of 2-azahypoxanthine represents a fascinating intersection of purine metabolism and reactive nitrogen species chemistry in both fungi and plants. While the pathway in Lepista sordida is becoming increasingly clear, the precise enzymatic machinery in plants remains an exciting area of investigation. The experimental protocols outlined in this guide provide a framework for researchers to further unravel the complexities of AHX biosynthesis.

Future research should focus on:

-

Identification and characterization of the plant-specific enzymes involved in AHX biosynthesis, particularly the plant NOS-like enzyme responsible for the 1,2,3-triazine ring formation.

-

Elucidation of the regulatory mechanisms that control AHX production in response to developmental and environmental cues in both fungi and plants.

-

Exploration of the broader biological roles of AHX and its derivatives in plant physiology and their potential applications in agriculture and medicine.

By continuing to explore the biosynthesis of this unique natural product, we can unlock its full potential for the benefit of science and society.

References

-

Choi, J.-H., et al. (2022). 1,2,3-Triazine formation mechanism of the fairy chemical 2-azahypoxanthine in the fairy ring-forming fungus Lepista sordida. Royal Society of Chemistry. [Link]

-

Kawagishi, H., et al. (2020). Biosynthesis of the Fairy Chemicals, 2-Azahypoxanthine and Imidazole-4-carboxamide, in the Fairy Ring-Forming Fungus Lepista sordida. Journal of Natural Products. [Link]

-

Inai, M., et al. (2023). Identification of Biosynthetic and Metabolic Genes of 2-Azahypoxanthine in Lepista sordida Based on Transcriptomic Analysis. Journal of Natural Products. [Link]

-

Tanaka, Y., et al. (2023). Identification of Biosynthetic and Metabolic Genes of 2-Azahypoxanthine in Lepista sordida Based on Transcriptomic Analysis. Request PDF. [Link]

-

Choi, J.-H., et al. (2020). Biosynthesis of the Fairy Chemicals, 2-Azahypoxanthine and Imidazole-4-carboxamide, in the Fairy Ring-Forming Fungus Lepista sordida. Journal of Natural Products. [Link]

-

Kawagishi, H., et al. (2016). The biosynthetic pathway of 2-azahypoxanthine in fairy-ring forming fungus. Scientific Reports. [Link]

-

Suzuki, T., et al. (2016). The biosynthetic pathway of 2-azahypoxanthine in fairy-ring forming fungus. PubMed. [Link]

-

Choi, J.-H., et al. (2014). The source of "fairy rings": 2-azahypoxanthine and its metabolite found in a novel purine metabolic pathway in plants. Angewandte Chemie International Edition. [Link]

-

Inai, M., et al. (2023). The role of xanthine dioxygenase in the biosynthetic pathway of 2-aza-8-oxohypoxanthine of Lepista sordida. Bioscience, Biotechnology, and Biochemistry. [Link]

-

Suzuki, T., et al. (2016). The biosynthetic pathway of 2-azahypoxanthine in fairy-ring forming fungus. Scientific Reports. [Link]

-

Smith, J. D., & Matthews, R. E. (1957). The metabolism of 8-azapurines. Biochemical Journal. [Link]

-

Jahan, U., et al. (2022). Reactive Nitrogen Species in Plants. Taylor & Francis eBooks. [Link]

-

Yu, N.-N., & Park, G. (2024). Nitric Oxide in Fungi: Production and Function. Journal of Fungi. [Link]

-

Dobiasova, P. (2014). Nitric oxide biosynthesis in plants - the short overview. Plant, Soil and Environment. [Link]

-

Hou, F., et al. (2020). Identification of 8-Azaguanine Biosynthesis–Related Genes Provides Insight Into the Enzymatic and Non-enzymatic Biosynthetic Pathway for 1,2,3-Triazole. Frontiers in Bioengineering and Biotechnology. [Link]

-

Choi, J.-H., et al. (2021). The Potential of 2-aza-8-Oxohypoxanthine as a Cosmetic Ingredient. MDPI. [Link]

-

Chen, Y., et al. (2022). Purine metabolism in plant pathogenic fungi. Frontiers in Microbiology. [Link]

-

Asai, T., et al. (2015). 2-Azahypoxanthine and imidazole-4-carboxamide produced by the fairy-ring-forming fungus increase wheat yield. Request PDF. [Link]

-

Crawford, N. M. (2006). Mechanisms for nitric oxide synthesis in plants. Journal of Experimental Botany. [Link]

-

Yu, N.-N., & Park, G. (2024). Nitric Oxide in Fungi: Production and Function. MDPI. [Link]

-

del Río, L. A., et al. (2004). Nitric oxide and nitric oxide synthase activity in plants. Phytochemistry. [Link]

-

Bishop, C. (2003). A plant nitric oxide synthase. The Scientist. [Link]

-

Ikeuchi, K., et al. (2014). Practical synthesis of natural plant-growth regulator 2-azahypoxanthine, its derivatives, and biotin-labeled probes. Organic & Biomolecular Chemistry. [Link]

-

De Keyser, E., et al. (2020). A General Protocol for Accurate Gene Expression Analysis in Plants. Methods in Molecular Biology. [Link]

-

Suzuki, T., et al. (2016). The biosynthetic pathway of 2-azahypoxanthine in fairy-ring forming fungus. PubMed. [Link]

-

Wikipedia. Hypoxanthine-guanine phosphoribosyltransferase. Wikipedia. [Link]

-

Wilson, J. M., et al. (1981). Human hypoxanthine-guanine phosphoribosyltransferase. Purification and characterization of mutant forms of the enzyme. The Journal of Biological Chemistry. [Link]

-

Oxford Biomedical Research. Ultra Sensitive Assay for Nitric Oxide Synthase. Oxford Biomedical Research. [Link]

-

PathBank. AMP Degradation (Hypoxanthine Route) (Arabidopsis thaliana). PathBank. [Link]

-

Chen, Y., et al. (2022). Purine metabolism in plant pathogenic fungi. Frontiers in Microbiology. [Link]

-

De Keyser, E., et al. (2020). A General Protocol for Accurate Gene Expression Analysis in Plants. Springer Link. [Link]

-

Bredt, D. S., & Snyder, S. H. (1994). Purification, cloning, and expression of nitric-oxide synthase. Methods in Enzymology. [Link]

-

Gusarov, I., et al. (2010). Cloning, Expression, and Purification of a Nitric Oxide Synthase-Like Protein from Bacillus cereus. Bioinorganic Chemistry and Applications. [Link]

-

Chen, Y., et al. (2022). Purine metabolism in plant pathogenic fungi. Frontiers in Microbiology. [Link]

-

Salter, M., & Knowles, R. G. (1998). Assays for Nitric Oxide Expression. Methods in Molecular Biology. [Link]

-

Queen, S. A., et al. (1989). Characterization of adenine phosphoribosyltransferase from the human malaria parasite, Plasmodium falciparum. Molecular and Biochemical Parasitology. [Link]

-

Bryan, N. S., & Grisham, M. B. (2007). Nitric oxide detection methods in vitro and in vivo. Methods in Molecular Biology. [Link]

-

Yu, N.-N., & Park, G. (2024). Nitric Oxide in Fungi: Production and Function. PubMed. [Link]

-

Li, F., et al. (2022). Differential expressions of genes and key purine metabolism enzymes in... ResearchGate. [Link]

-

Wikipedia. Adenine phosphoribosyltransferase. Wikipedia. [Link]

-

Fisch, I., et al. (2000). Characterization of Recombinant Human Endothelial Nitric-oxide Synthase Purified from the Yeast Pichia pastoris. Journal of Biological Chemistry. [Link]

-

Bollée, G., et al. (2012). Phenotype and genotype characterization of adenine phosphoribosyltransferase deficiency. Journal of the American Society of Nephrology. [Link]

-

van der Weyden, M. B. (1979). Characterization of the Biochemical Basis of a Complete Deficiency of the Adenine Phosphoribosyl Transferase (APRT). Advances in Experimental Medicine and Biology. [Link]

Sources

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The biosynthetic pathway of 2-azahypoxanthine in fairy-ring forming fungus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive transcriptomic analysis revealing that 2-azahypoxanthine treatment induces the stress response in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 8. Frontiers | Purine metabolism in plant pathogenic fungi [frontiersin.org]

- 9. Purine metabolism in plant pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Reactive Oxygen, Nitrogen, and Sulfur Species (RONSS) as a Metabolic Cluster for Signaling and Biostimulation of Plants: An Overview | MDPI [mdpi.com]